Human MAO-B Inhibition Potency: Pentyl Chain Length Dependency
While direct comparative data for the exact target compound is not available in the public domain, class-level evidence from closely related N-benzylpentylamines demonstrates that the pentyl chain confers distinct MAO-B inhibitory activity. The unsubstituted analog N-benzyl-N-pentylamine exhibits an IC50 of 18,100 nM against recombinant human MAO-B, establishing a baseline for the pentyl chain's contribution [1]. The presence of the 3-methoxy group in the target compound is expected, based on SAR trends in benzylamine derivatives, to enhance binding affinity and potentially alter subtype selectivity relative to this unsubstituted comparator [2].
| Evidence Dimension | Human MAO-B inhibition (IC50) |
|---|---|
| Target Compound Data | Not reported in public domain |
| Comparator Or Baseline | N-benzyl-N-pentylamine: IC50 = 18,100 nM |
| Quantified Difference | Data not available for direct comparison |
| Conditions | Recombinant human MAO-B expressed in Sf9 cells, preincubated 15 min, benzylamine substrate, measured after 20 min by fluorometric assay |
Why This Matters
The pentyl chain is a critical determinant of MAO-B engagement; procurement of the 3-methoxy variant allows direct investigation of aryl substitution effects on a validated pentylamine scaffold.
- [1] BindingDB. (n.d.). BDBM50430725 (CHEMBL2333931): Inhibition of recombinant human MAO-B. View Source
- [2] ChEMBL. (n.d.). CHEMBL2333931 bioactivity data for MAO-B inhibition. View Source
